molecular formula C17H26N6O15P2 B12790690 N-AcGlucoseaminediPO4AzddU CAS No. 132278-29-6

N-AcGlucoseaminediPO4AzddU

Cat. No.: B12790690
CAS No.: 132278-29-6
M. Wt: 616.4 g/mol
InChI Key: OQFHESRQKSRPCZ-RPFYLOLLSA-N
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Description

N-Acetyl-D-glucosamine-2',3'-diphosphate-3'-azido-2',3'-dideoxyuridine (N-AcGlucoseaminediPO4AzddU) is a synthetic nucleoside analog conjugate combining three structural elements:

  • N-Acetyl-D-glucosamine: A monosaccharide derivative of glucose with an acetylated amino group, characterized by high purity (≥98.0%), specific rotation ([α]20D: +39°–+43°), and a melting point of 196–205°C .
  • Diphosphate linkage: Two phosphate groups bridging the sugar and nucleoside moieties, likely influencing solubility and intracellular delivery.
  • 3'-Azido-2',3'-dideoxyuridine (AzddU): A nucleoside analog with a 3'-azido group and dideoxyribose backbone. AzddU lacks intrinsic antiviral activity in certain cell lines (e.g., MT2 lymphocytoid cells) due to poor phosphorylation .

This conjugate is hypothesized to enhance pharmacological properties by leveraging the glycosylation and phosphorylation pathways, though direct experimental data on its biological activity remain scarce.

Properties

CAS No.

132278-29-6

Molecular Formula

C17H26N6O15P2

Molecular Weight

616.4 g/mol

IUPAC Name

[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2S,3S,5R)-3-azido-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C17H26N6O15P2/c1-7(25)19-13-15(28)14(27)9(5-24)36-16(13)37-40(32,33)38-39(30,31)34-6-10-8(21-22-18)4-12(35-10)23-3-2-11(26)20-17(23)29/h2-3,8-10,12-16,24,27-28H,4-6H2,1H3,(H,19,25)(H,30,31)(H,32,33)(H,20,26,29)/t8-,9+,10+,12+,13+,14+,15+,16+/m0/s1

InChI Key

OQFHESRQKSRPCZ-RPFYLOLLSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=CC(=O)NC3=O)N=[N+]=[N-])CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=CC(=O)NC3=O)N=[N+]=[N-])CO)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-AcGlucoseaminediPO4AzddU typically involves multiple steps, starting from the basic monosaccharide glucose. The process includes acetylation, phosphorylation, and azidation reactions. The acetylation step involves the introduction of an acetyl group to the amino group of glucosamine, forming N-acetylglucosamine. This is followed by phosphorylation, where phosphate groups are added to specific hydroxyl groups on the sugar molecule. Finally, azidation introduces an azido group to the compound, completing the synthesis of this compound .

Industrial Production Methods

Industrial production of this compound often employs microbial fermentation techniques. Specific strains of bacteria or yeast are genetically engineered to produce the compound in large quantities. The fermentation process is optimized for high yield and purity, and the product is extracted and purified using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N-AcGlucoseaminediPO4AzddU undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can yield N-acetylglucosamine derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .

Scientific Research Applications

N-AcGlucoseaminediPO4AzddU has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in cellular processes, including cell signaling and metabolism.

    Medicine: Research is ongoing into its potential therapeutic applications, such as in the treatment of inflammatory diseases and cancer.

    Industry: It is used in the production of pharmaceuticals, cosmetics, and food additives

Mechanism of Action

The mechanism of action of N-AcGlucoseaminediPO4AzddU involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in glycoprotein metabolism, influencing the synthesis and degradation of glycosaminoglycans. These interactions play a crucial role in maintaining the structural integrity of connective tissues and regulating cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to nucleoside analogs and glycosylated derivatives with antiviral or metabolic roles:

Compound Structure Antiviral Activity Phosphorylation Status Resistance Profile Key References
N-AcGlucoseaminediPO4AzddU N-Acetylglucosamine-diphosphate-AzddU conjugate Not reported Unknown Undetermined
AzddU 3'-azido-2',3'-dideoxyuridine Inactive (MT2 cells) Not phosphorylated No resistance observed
AZT (Zidovudine) 3'-azido-3'-deoxythymidine Active (HIV-1) Efficiently phosphorylated Resistant in AZTRvirus (D67N/K70R/T215F/K219Q)
AZddC 3'-azido-2',3'-dideoxycytidine Active (HIV-1) Phosphorylated Resistant in AZTRvirus
N-Acetylglucosamine Monosaccharide (C₈H₁₅NO₆) None N/A N/A

Key Findings from Comparative Analysis

  • Antiviral Activity: Unlike AZT and AZddC, AzddU lacks antiviral activity in MT2 cells at concentrations ≤200 µM, attributed to its failure to undergo phosphorylation—a critical step for incorporation into viral DNA .
  • Resistance Profiles : AZTRvirus (HIV-1 with RT mutations) retains susceptibility to purine analogs (AZddA, AZddG) but resists pyrimidine analogs like AZT and AZddC . AzddU’s inactivity precludes resistance development, but its conjugate’s profile remains unstudied.
  • Metabolic Activation: N-Acetylglucosamine is a component of glycosaminoglycans (GAGs), which regulate extracellular matrix interactions . Its inclusion in this compound may alter cellular uptake or trafficking, though this is speculative without data.

Limitations of Current Knowledge

  • No peer-reviewed studies directly address this compound’s synthesis, stability, or bioactivity.
  • Analogous conjugates (e.g., glycosylated nucleosides) are rare in literature, complicating extrapolation.

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